![molecular formula C12H10N4O2S2 B4501118 2-[(furan-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B4501118.png)
2-[(furan-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Overview
Description
2-[(furan-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains both furan and thiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of furan-2-carbaldehyde with thiosemicarbazide to form the thiazole ring, followed by further functionalization to introduce the carboxamide group .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and other techniques to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(furan-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Both the furan and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-[(furan-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(furan-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of the compound.
Thiosemicarbazide: Used in the formation of the thiazole ring.
Other thiazole derivatives: Compounds with similar structures and potential biological activities.
Uniqueness
2-[(furan-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is unique due to its combination of furan and thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 2-[(furan-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a synthetic organic molecule characterized by the presence of furan and thiazole rings. Its unique structure suggests potential biological activities that have been the subject of various studies. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and related case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features multiple heterocyclic structures that contribute to its biological properties. The thiazole moiety is particularly noted for its versatility in medicinal chemistry, often acting as a scaffold for drug development due to its ability to interact with various biological targets.
The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes or receptors involved in disease pathways. Studies have shown that compounds with similar structures can exhibit significant interactions with proteins through hydrophobic contacts and hydrogen bonding .
Antitumor Activity
Research indicates that thiazole derivatives can possess substantial antitumor properties. For example, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. The IC50 values for related compounds suggest effective cytotoxicity against various cancer cell lines, such as Jurkat and HT29 cells .
Compound Name | IC50 (µg/mL) | Target Cell Line |
---|---|---|
Compound 9 | 1.61 ± 1.92 | Jurkat |
Compound 10 | 1.98 ± 1.22 | HT29 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar thiazole derivatives have demonstrated effectiveness against various pathogens, including bacteria and fungi. The presence of the furan ring may enhance these properties due to its ability to penetrate microbial membranes .
Study on Anticancer Properties
A notable study focused on the synthesis and evaluation of thiazole-based compounds for anticancer activity. The results indicated that modifications to the thiazole ring significantly influenced cytotoxicity. Compounds with electron-donating groups showed enhanced activity compared to their counterparts lacking such modifications .
Study on Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of thiazole derivatives against Escherichia coli and Staphylococcus aureus. Compounds similar to this compound exhibited substantial inhibitory effects, suggesting potential therapeutic applications in treating bacterial infections .
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S2/c17-10(16-11-13-3-5-19-11)9-7-20-12(15-9)14-6-8-2-1-4-18-8/h1-5,7H,6H2,(H,14,15)(H,13,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKMCFJYZFYUPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=CS2)C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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